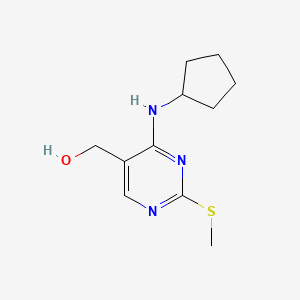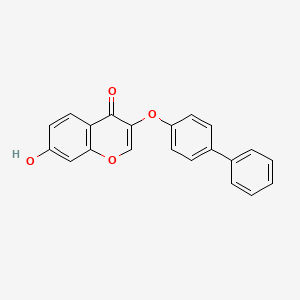
(3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of oxazolines, such as “(3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride”, has been a subject of numerous studies . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis
The molecular structure of “(3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride” is represented by the InChI code1S/C7H8ClNO3S/c8-13(10,11)4-6-3-7(12-9-6)5-1-2-5/h3,5H,1-2,4H2 . This compound belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring. Physical And Chemical Properties Analysis
“(3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride” has a molecular weight of 221.66 . The compound is characterized by its IUPAC name(5-cyclopropylisoxazol-3-yl)methanesulfonyl chloride .
科学的研究の応用
Synthesis of Heterocyclic Compounds
Methanesulfonyl chloride is used in the synthesis of various heterocyclic compounds, such as imidazo[3,2-d][1,4]oxazepinium methanesulfonates and 1,3-oxazolidin-2-ones. These reactions involve methanesulfonyl chloride acting as a reagent in complex transformations that yield cyclic structures with potential applications in pharmaceuticals and materials science (Upadhyaya et al., 1997), (Holte et al., 1998).
Nucleophilic Substitution Reactions
Methanesulfonyl chloride is involved in nucleophilic substitution reactions, where it acts as a leaving group or electrophile. Studies have explored its reactivity in various conditions, leading to the formation of diverse organic compounds with potential utility in synthesis and drug development (Stolle et al., 1992), (Kondo et al., 1974).
Structural and Mechanistic Insights
Molecular Structure Studies
The molecular structure of methane sulfonyl chloride has been examined through techniques like electron diffraction, revealing details about its geometry and bonding. Such studies provide foundational knowledge for understanding its reactivity and interactions in chemical reactions (Hargittai & Hargittai, 1973).
Transition-State Structures
Research on the solvolysis reactions of methanesulfonyl chloride offers insights into the transition-state structures, which are crucial for understanding the mechanisms of nucleophilic substitution reactions. These studies contribute to the broader knowledge of reaction dynamics and solvent effects in organic chemistry (Yang et al., 1997).
Applications in Material Science and Catalysis
Ionic Liquid Studies
Methanesulfonyl chloride's role in forming ionic liquids, particularly in combination with aluminum chloride, has been investigated. Such ionic liquids are studied for their potential applications in energy storage devices like batteries, demonstrating the versatility of methanesulfonyl chloride beyond traditional organic synthesis (Su et al., 2001).
Asymmetric Catalysis
The asymmetric addition of methanesulfonyl chloride to alkenes catalyzed by ruthenium complexes has been explored. This area of research highlights the potential of methanesulfonyl chloride in asymmetric synthesis, which is a critical aspect of producing chiral molecules for pharmaceutical applications (Kameyama & Kamigata, 1989).
将来の方向性
The future directions for research on “(3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride” could involve exploring its potential applications in pharmaceuticals and agrochemicals, given its complex structure and the burstiness of its reactions. Further studies could also investigate its biological activities, given the known activities of oxazoline-based compounds .
特性
IUPAC Name |
(3-cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c8-13(10,11)4-6-3-12-9-7(6)5-1-2-5/h3,5H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVAUZBTJWQCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC=C2CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


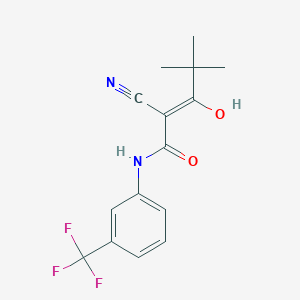
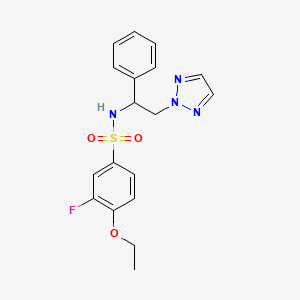
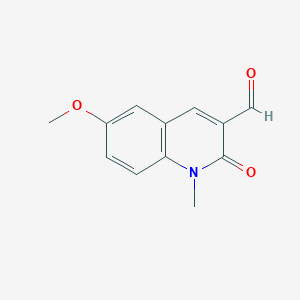
![9-(4-chlorophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971516.png)

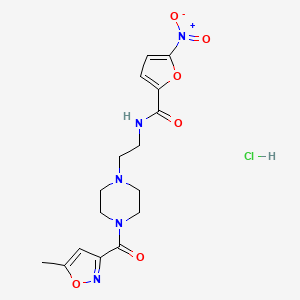
![3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine](/img/structure/B2971520.png)
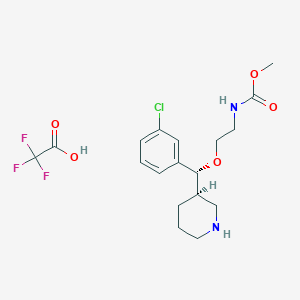
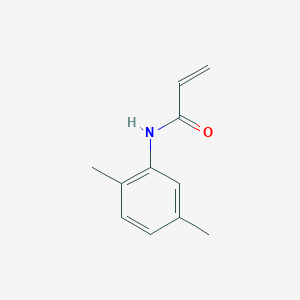

![N-isopropyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2971527.png)
